Methyl indane-2-carboxylate Methyl indane-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 4254-32-4
VCID: VC3733949
InChI: InChI=1S/C11H12O2/c1-13-11(12)10-6-8-4-2-3-5-9(8)7-10/h2-5,10H,6-7H2,1H3
SMILES: COC(=O)C1CC2=CC=CC=C2C1
Molecular Formula: C11H12O2
Molecular Weight: 176.21 g/mol

Methyl indane-2-carboxylate

CAS No.: 4254-32-4

Cat. No.: VC3733949

Molecular Formula: C11H12O2

Molecular Weight: 176.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl indane-2-carboxylate - 4254-32-4

Specification

CAS No. 4254-32-4
Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
IUPAC Name methyl 2,3-dihydro-1H-indene-2-carboxylate
Standard InChI InChI=1S/C11H12O2/c1-13-11(12)10-6-8-4-2-3-5-9(8)7-10/h2-5,10H,6-7H2,1H3
Standard InChI Key RMOPJLIMRSAIMD-UHFFFAOYSA-N
SMILES COC(=O)C1CC2=CC=CC=C2C1
Canonical SMILES COC(=O)C1CC2=CC=CC=C2C1

Introduction

Chemical Identity and Structure

Methyl indane-2-carboxylate, also known as methyl 2,3-dihydro-1H-indene-2-carboxylate, is characterized by its unique bicyclic structure. The compound features a benzene ring fused with a cyclopentane ring, with a methyl carboxylate group attached at the 2-position of the indane skeleton.

Identification Data

The compound is precisely identified through several standard chemical identifiers, which help researchers reference and locate this specific chemical entity in various databases and literature.

ParameterValue
CAS Number4254-32-4
Molecular FormulaC₁₁H₁₂O₂
Molecular Weight176.21 g/mol
IUPAC NameMethyl 2,3-dihydro-1H-indene-2-carboxylate
InChIInChI=1S/C11H12O2/c1-13-11(12)10-6-8-4-2-3-5-9(8)7-10/h2-5,10H,6-7H2,1H3
InChIKeyRMOPJLIMRSAIMD-UHFFFAOYSA-N
SMILESCOC(=O)C1CC2=CC=CC=C2C1

This compound has numerous synonyms, including 2-methoxycarbonyl-indane, methyl indan-2-carboxylate, 2-(carbomethoxy)indane, and indan-2-carboxylic acid methyl ester, which are commonly used in scientific literature and chemical catalogs .

Physical and Chemical Properties

Understanding the physical and chemical properties of methyl indane-2-carboxylate is crucial for predicting its behavior in various reactions and applications.

Physical Properties

The physical properties of methyl indane-2-carboxylate determine its handling, storage, and application characteristics in laboratory and industrial settings.

PropertyValue
Physical StateNot specified in sources
Exact Mass176.08372962 g/mol
LogP (XLogP3-AA)2.1
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count2
Polar Surface Area (PSA)26.30000

Chemical Reactivity

Methyl indane-2-carboxylate contains functional groups that enable it to participate in various chemical reactions. The methyl ester group is susceptible to hydrolysis, transesterification, and reduction reactions, while the indane ring system can undergo various substitution and addition reactions typical of aromatic and alicyclic compounds.

Related Compounds and Comparisons

Methyl indane-2-carboxylate belongs to a family of related compounds with similar structures but varying properties and applications.

Comparison with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular WeightKey Difference
Methyl indane-2-carboxylate4254-32-4C₁₁H₁₂O₂176.21 g/molBase compound
Methyl 1H-indene-2-carboxylate17332-04-6C₁₁H₁₀O₂174.20 g/molContains a double bond in the five-membered ring
2-Methyl-indan-2-carboxylic acid91142-58-4C₁₁H₁₂O₂176.21 g/molContains a methyl group at position 2 and a free carboxylic acid
2-Aminoindan-2-carboxylic acid33584-60-0C₁₀H₁₁NO₂-Contains an amino group instead of methyl ester

Structure-Activity Relationships

The indane scaffold provides a rigid framework that influences the biological activity of these compounds. The presence of different functional groups at various positions of the indane core can significantly alter the compound's physicochemical properties and biological activities . For methyl indane-2-carboxylate, the ester group at position 2 likely contributes to its lipophilicity and potential for interaction with biological targets.

Research Findings and Future Directions

Current research on indane derivatives focuses on their diverse applications in medicinal chemistry and as synthetic intermediates.

Medicinal Chemistry Applications

Indane derivatives have attracted considerable attention in medicinal chemistry due to their versatile biological activities. The indane scaffold has been incorporated into various pharmaceuticals, including Indinavir, Sulindac, and Donepezil . These successful drug molecules highlight the importance of indane-based compounds in drug discovery.

Research indicates that substituted indanes present a privileged profile for developing anticancer therapeutics by targeting multifaceted oncologic pathways . Additionally, indane-carboxamide derivatives have shown potential as CGRP receptor antagonists, which could be valuable in treating migraine and other pain conditions .

Future Research Directions

Future research on methyl indane-2-carboxylate and related compounds might focus on:

  • Structure optimization to enhance specific biological activities

  • Investigation of structure-activity relationships to develop more potent derivatives

  • Exploration of their potential as chemical building blocks for more complex molecules

  • Development of efficient synthetic routes for large-scale production

  • Comprehensive evaluation of pharmacokinetic properties and safety profiles

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